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Compound of Interest

Compound Name: 2-Bromo-4-methylpyridine

Cat. No.: B133514

Application Notes: 2-Bromo-4-methylpyridine in
Medicinal Chemistry

Introduction

2-Bromo-4-methylpyridine is a versatile heterocyclic building block widely employed in
organic synthesis and pharmaceutical research.[1] Characterized by a pyridine ring substituted
with a bromine atom at the 2-position and a methyl group at the 4-position, this compound
serves as a crucial intermediate in the synthesis of a diverse range of complex molecules.[?] Its
utility is particularly pronounced in medicinal chemistry, where it functions as a scaffold or key
precursor for active pharmaceutical ingredients (APIs), including anti-infective, anti-cancer, and
neurological disorder-targeting agents.[1][2] The bromine atom at the 2-position is amenable to
various palladium-catalyzed cross-coupling reactions, providing a robust handle for introducing
molecular complexity.

Physicochemical Properties of 2-Bromo-4-methylpyridine

A summary of the key properties of 2-Bromo-4-methylpyridine is provided below.
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Property Value Reference
CAS Number 4926-28-7 [31[4]
Molecular Formula CeHeBrN [3114]
Molecular Weight 172.02 g/mol [31[4]
Appearance Liquid [3]

Boiling Point 87 °C /10 mmHg [3]

Density 1.545 g/mL at 25 °C [3]
Refractive Index n20/D 1.561 [3]

Key Synthetic Transformations

The reactivity of the C-Br bond in 2-bromo-4-methylpyridine makes it an ideal substrate for

several cornerstone reactions in medicinal chemistry, primarily palladium-catalyzed cross-

coupling reactions. These methods allow for the precise and efficient formation of carbon-

carbon and carbon-nitrogen bonds.

4 Therapeutic Targets )

Anticancer Agents

R-B(OH):

2-Bromo-4-methylpyridine RaNH

R-C=CH

e . A
Key Cross-Coupling Reactions (Medicinal Cherpistry Scaffolds )
g Suzuki-Miyaura - L
L (C-C Bond) - Biaryl Pyridines _
:(V Kinase Inh@
| Buchwald-Hartwig - . -
> (C-N Bond) »( Aminopyridines

GPCR Modulators

g Sonogashira
g (C-C Bond)

A

Alkynylpyridines

) Antiviral Agents

- J

© 2025 BenchChem. All rights reserved.

2/11

Tech Support


https://www.sigmaaldrich.com/GB/en/product/aldrich/349984
https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromo-4-methylpyridine
https://www.sigmaaldrich.com/GB/en/product/aldrich/349984
https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromo-4-methylpyridine
https://www.sigmaaldrich.com/GB/en/product/aldrich/349984
https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromo-4-methylpyridine
https://www.sigmaaldrich.com/GB/en/product/aldrich/349984
https://www.sigmaaldrich.com/GB/en/product/aldrich/349984
https://www.sigmaaldrich.com/GB/en/product/aldrich/349984
https://www.sigmaaldrich.com/GB/en/product/aldrich/349984
https://www.benchchem.com/product/b133514?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b133514?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Click to download full resolution via product page

Caption: Synthetic utility of 2-bromo-4-methylpyridine.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between
the pyridine core and various aryl or vinyl boronic acids or esters.[5][6] This reaction is
fundamental for constructing biaryl scaffolds, which are prevalent in many kinase inhibitors and
other therapeutic agents.[7]

Representative Suzuki-Miyaura Coupling Conditions
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Experimental Protocol: Synthesis of 4-methyl-2-phenylpyridine

» Materials: 2-Bromo-4-methylpyridine, Phenylboronic acid,
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPhs)4], Potassium carbonate (K2CO3),
Toluene, Water, Ethyl acetate, Brine, Anhydrous sodium sulfate (NazSOa4), Schlenk flask,
magnetic stirrer, condenser.

e Procedure:

o To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-
Bromo-4-methylpyridine (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate
(2.0 eq).

o Add Pd(PPhs)4 (0.05 eq) to the flask.
o Add a degassed mixture of toluene and water (e.g., 4:1 v/v).

o Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring progress by TLC or
LC-MS.

o Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
o Wash the organic layer sequentially with water and brine.

o Dry the organic layer over anhydrous NazSOa4, filter, and concentrate under reduced
pressure.

o Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl
acetate gradient) to yield the desired product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, providing
access to a wide array of N-aryl and N-heteroaryl amines.[11] This reaction is crucial for
synthesizing aminopyridine derivatives, which are common structural motifs in kinase inhibitors
and GPCR modulators.[12][13]

Representative Buchwald-Hartwig Amination Conditions
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Experimental Protocol: General Amination of 2-Bromo-4-methylpyridine

o Materials: 2-Bromo-4-methylpyridine, desired amine (e.g., morpholine),
Tris(dibenzylideneacetone)dipalladium(0) [Pdz(dba)s], 2,2'-Bis(diphenylphosphino)-1,1'-
binaphthyl (BINAP), Sodium tert-butoxide (NaOBuU'), Anhydrous toluene, Diethyl ether, Brine,
Anhydrous magnesium sulfate (MgSQOa), Schlenk tube.

e Procedure:

o

In an argon-filled glovebox or using Schlenk techniques, charge a Schlenk tube with
Pdz(dba)s (0.01 eq), BINAP (0.02 eq), and NaOBu"* (1.4 eq).

o

Add 2-Bromo-4-methylpyridine (1.0 eq) and the desired amine (1.2 eq).

[¢]

Add anhydrous, degassed toluene.

Seal the tube and heat the reaction mixture to 80-100 °C for 4-24 hours, until TLC or LC-
MS indicates consumption of the starting material.

[e]
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o Cool the mixture to room temperature and dilute with diethyl ether.

o Wash the mixture with brine, dry the organic phase over MgSOa, filter, and remove the
solvent under reduced pressure.

o Purify the crude residue via flash column chromatography to obtain the N-substituted
aminopyridine.

Sonogashira Coupling

The Sonogashira reaction is a reliable method for coupling terminal alkynes with aryl halides,
forming C(sp?)-C(sp) bonds.[16] This transformation introduces an alkyne moiety, a versatile
functional group that can serve as a linchpin for further elaboration or as a key pharmacophore
in antiviral and anticancer agents.[17]

Representative Sonogashira Coupling Conditions

Co-
Catalyst Temp. Referen
Entry Alkyne catalyst Base Solvent
(mol%) (mol%) (°C) ce
mol%

Terminal Pd(CFsC
1 Alkynes 00)2 Cul (5.0) EtsN DMF 100 [17]
(general)  (2.5)

Terminal [DTBNpP
Room
2 Alkynes JPd(crotyl None TMP DMSO T [16]
em
(general)  )CI (5.0) P

Experimental Protocol: General Sonogashira Coupling

o Materials: 2-Bromo-4-methylpyridine, Terminal alkyne (e.g., Phenylacetylene),
Dichlorobis(triphenylphosphine)palladium(ll) [Pd(PPhs)2Clz], Copper(l) iodide (Cul),
Triethylamine (EtsN), Anhydrous tetrahydrofuran (THF), round-bottom flask.

e Procedure:
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o To a round-bottom flask under an inert atmosphere, add 2-Bromo-4-methylpyridine (1.0
eq), Pd(PPhs3)2Clz (0.03 eq), and Cul (0.05 eq).

o Add anhydrous THF followed by triethylamine.
o Add the terminal alkyne (1.1 eq) dropwise to the stirring mixture.

o Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) for 6-24 hours.
Monitor the reaction by TLC.

o After completion, filter the reaction mixture through a pad of Celite® and wash with THF or
ethyl acetate.

o Concentrate the filtrate and purify the residue by flash column chromatography to isolate
the 2-alkynyl-4-methylpyridine product.

Applications in Drug Discovery Programs

The pyridine core derived from 2-bromo-4-methylpyridine is a privileged scaffold in modern
drug discovery.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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